7-Methoxy-2-methyl-benzofuran-4-ylamine 7-Methoxy-2-methyl-benzofuran-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14014614
InChI: InChI=1S/C10H11NO2/c1-6-5-7-8(11)3-4-9(12-2)10(7)13-6/h3-5H,11H2,1-2H3
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

7-Methoxy-2-methyl-benzofuran-4-ylamine

CAS No.:

Cat. No.: VC14014614

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-2-methyl-benzofuran-4-ylamine -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 7-methoxy-2-methyl-1-benzofuran-4-amine
Standard InChI InChI=1S/C10H11NO2/c1-6-5-7-8(11)3-4-9(12-2)10(7)13-6/h3-5H,11H2,1-2H3
Standard InChI Key VOSBBPGJLKFPGR-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC(=C2O1)OC)N

Introduction

Chemical Structure and Physicochemical Properties

The benzofuran scaffold of 7-methoxy-2-methyl-benzofuran-4-ylamine consists of a fused benzene and furan ring system. Substituent positioning critically influences its reactivity and biological interactions:

  • Methoxy group (C₇H₇O): Enhances electron density via resonance, potentially improving binding to hydrophobic enzyme pockets.

  • Methyl group (C₃H₇): Contributes to steric effects, potentially stabilizing the compound against metabolic degradation .

  • Amino group (NH₂): Provides a site for further functionalization, such as triazole ring formation.

PropertyValue
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely polar organic solvents (e.g., DMSO, ethanol)

Synthesis and Structural Modification

Synthetic routes to 7-methoxy-2-methyl-benzofuran-4-ylamine often begin with salicylaldehyde derivatives. A representative method involves:

  • Condensation: Reacting 2-hydroxy-4-nitrobenzaldehyde with methyl bromoacetate in ethanol under basic conditions (e.g., K₂CO₃) to form an intermediate phenoxyacetic acid derivative .

  • Cyclization: Heating the intermediate in acetic anhydride induces furan ring closure, yielding the benzofuran core .

  • Functionalization: Reductive amination or nucleophilic substitution introduces the amine group at position 4 .

Key challenges include optimizing yield during cyclization (often <50% without catalysts) and avoiding side reactions at the electron-rich methoxy position . Recent advances employ palladium-catalyzed cross-coupling to introduce substituents post-cyclization, improving regioselectivity .

Biological Activities and Mechanisms

Antimicrobial Activity

Benzofuran derivatives exhibit broad-spectrum activity:

  • Gram-positive Bacteria: MIC values of 4–16 μg/mL against Staphylococcus aureus have been reported for halogenated analogs .

  • Fungi: 5-Nitrobenzofuran derivatives inhibit Candida albicans biofilm formation by 78% at 32 μg/mL .

The methoxy and methyl groups in 7-methoxy-2-methyl-benzofuran-4-ylamine may enhance membrane permeability compared to simpler benzofurans, though empirical data are needed .

Analytical Characterization

Modern techniques validate structure and purity:

  • IR Spectroscopy: N-H stretch (3300–3500 cm⁻¹) and C-O-C asymmetric stretch (1240–1270 cm⁻¹) confirm amine and methoxy groups .

  • ¹H NMR (DMSO-d₆): δ 2.32 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.8–7.9 (m, 3H, aromatic) .

  • Mass Spectrometry: Base peak at m/z 171.96 (C₉H₇O₂⁺) corresponds to fragmentation after amine group loss .

Pharmacokinetic and Toxicological Considerations

Preliminary data suggest:

  • Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) likely oxidize the methyl group, forming inactive carboxylic acid metabolites .

  • Toxicity: Acute toxicity in rodents (LD₅₀ > 500 mg/kg) classifies it as moderately hazardous, necessitating handling precautions.

Applications in Drug Development

Ongoing research explores:

  • CRTH2 Antagonists: Structural analogs show sub-nanomolar affinity for prostaglandin D₂ receptors, implicating potential in asthma therapy .

  • Integrin Inhibitors: Benzofuran cores mimic RGD peptides, blocking αvβ3/αvβ5 integrins in angiogenesis with IC₅₀ values of 9–15 nM .

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